Arbaclofen placarbil is classified as a small molecule drug and is recognized under various identifiers, including CAS Registry Number 847353-30-4 and PubChem CID 11281011. It is categorized as an investigational drug with potential applications in treating conditions such as alcohol use disorder and autism spectrum disorder .
The synthesis of arbaclofen placarbil involves several chemical reactions aimed at enhancing the bioavailability of R-baclofen. The prodrug is prepared by modifying the structure of R-baclofen to allow for improved absorption throughout the gastrointestinal tract. One method involves reacting R-baclofen with chloroformate derivatives to form the acyloxyalkyl carbamate structure characteristic of arbaclofen placarbil .
Arbaclofen placarbil has a molecular formula of with a molar mass of approximately 399.87 g/mol. The compound features a unique structure that allows it to be absorbed more effectively compared to its parent compound, baclofen. The specific arrangement of atoms within arbaclofen placarbil contributes to its pharmacological properties .
The primary reaction involving arbaclofen placarbil is its hydrolysis, which converts it back into R-baclofen upon administration. This reaction is facilitated by human carboxylesterase enzymes, leading to the release of R-baclofen and other byproducts such as carbon dioxide and isobutyric acid .
Arbaclofen placarbil acts primarily as an agonist at gamma-aminobutyric acid type B receptors. By binding to these receptors, it enhances GABAergic transmission, which can lead to reduced excitatory neurotransmitter release, particularly glutamate. This mechanism is beneficial in conditions characterized by excessive neuronal excitability, such as spasticity .
Arbaclofen placarbil exhibits several notable physical and chemical properties that influence its pharmacokinetics:
Arbaclofen placarbil has been investigated for various therapeutic applications:
Racemic baclofen (a 1:1 mixture of R- and S-enantiomers) suffers from significant pharmacokinetic drawbacks that limit its clinical utility. Its absorption occurs predominantly in the proximal small intestine via the low-capacity L-amino acid transporter (LAT), resulting in a narrow absorption window and dose-dependent bioavailability (typically <35%). This restricted absorption profile prevents the development of sustained-release formulations and necessitates frequent dosing (3–4 times daily). Crucially, the S-isomer contributes disproportionately to central nervous system side effects (e.g., sedation) without providing therapeutic benefits for spasticity, as only the R-enantiomer (R-baclofen) exhibits agonist activity at GABAB receptors [1] [3].
Table 1: Pharmacokinetic Limitations of Racemic Baclofen
Parameter | Racemic Baclofen | Therapeutic Consequence |
---|---|---|
Bioavailability | <35% | High dose requirements |
Absorption Site | Proximal small intestine | Narrow absorption window |
Plasma Half-life | 3–4 hours | Frequent dosing (TID/QID) |
Absorption Mechanism | Low-capacity LAT | Dose-dependent variability |
Colonic Absorption | Negligible | No sustained-release option |
Arbaclofen placarbil (XP19986) is designed as a transporter-targeted prodrug to overcome these limitations. The carboxylic acid group of R-baclofen is derivatized to form an acyloxyalkyl carbamate promoiety: [(R)-4-chloro-β-[[[[2-methyl-1-(S)-(2-methyl-1-oxopropoxy)propoxy]carbonyl]-amino]methyl]-benzenepropanoic acid]. This modification creates a monoanionic molecule at physiological pH that serves as a high-affinity substrate for monocarboxylate transporter type 1 (MCT-1), a high-capacity transporter expressed throughout the gastrointestinal tract, including the colon [1] [10]. The structural redesign achieves two critical objectives: (1) enhanced lipophilicity (logP increased from -1.5 for R-baclofen to 2.1 for the prodrug) facilitating membrane permeability; and (2) targeted enzymatic activation primarily by human carboxylesterase-2 (hCE-2) in tissues, minimizing systemic prodrug exposure [1] [3].
Table 2: Structural and Physicochemical Comparison
Property | R-Baclofen | Arbaclofen Placarbil |
---|---|---|
Molecular Weight | 213.7 g/mol | 399.9 g/mol |
Solubility | Water-soluble | Soluble in DMSO, not water |
Ionization State | Zwitterionic | Monoanionic |
Transporter Target | LAT (low-capacity) | MCT-1 (high-capacity) |
logP | -1.5 | 2.1 |
The synthesis employs a multi-step protection strategy beginning with enzymatic kinetic resolution to secure stereochemical purity. Key steps include:
The prodrug activation follows a defined cascade mechanism:
Table 3: Conversion Kinetics of Arbaclofen Placarbil to R-Baclofen
Tissue Preparation | Conversion Rate (% to R-baclofen/hr) | Primary Enzyme Involved |
---|---|---|
Human Liver S9 Fraction | >98% | hCE-2 |
Human Intestinal Homogenate | 85–92% | hCE-2 |
Human Plasma | <5% | Non-enzymatic hydrolysis |
Rat Plasma | 95% | Non-specific esterases |
The prodrug design fundamentally alters absorption and distribution kinetics relative to R-baclofen:
Table 4: Pharmacokinetic Parameters in Preclinical Models
Parameter | R-Baclofen (IR) | Arbaclofen Placarbil (SR) | Fold-Change |
---|---|---|---|
Tmax (h) | 1.9 | 5.05 | 2.7× increase |
Colonic Absorption | 1× (reference) | 5× (rat), 12× (monkey) | 5–12× increase |
Bioavailability | <35% | 68% (dog) | ≈2× increase |
Dose Proportionality | Non-linear | Linear (10–60 mg) | Significant improvement |
The extended absorption profile translates directly to efficacy: in spinal cord injury patients, twice-daily arbaclofen placarbil (20–30 mg) maintained significant reduction in Ashworth scale scores (0.60–0.88 points vs placebo, P<0.01) at 12 hours post-dose, confirming sustained pharmacological activity throughout the dosing interval [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: